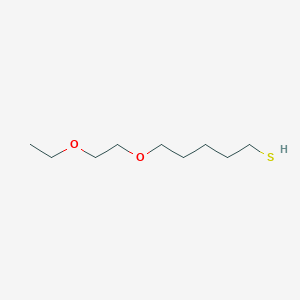
5-(2-ethoxyethoxy)pentane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-ethoxyethoxy)pentane-1-thiol, also known as 5-EEPT, is an organosulfur compound that is a derivative of pentane. It has been studied extensively in recent years due to its potential applications in various fields, such as medical and industrial research. 5-EEPT is a colorless, volatile liquid with a pungent odor, and is soluble in many organic solvents.
Wissenschaftliche Forschungsanwendungen
5-(2-ethoxyethoxy)pentane-1-thiol has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a stabilizer for pharmaceuticals, and as a catalyst for various chemical reactions. In addition, it has been used as a fluorescent probe for the detection of metal ions, and as a fluorescent marker for cell imaging. Furthermore, it has been used to study the structure and function of proteins and enzymes, as well as to study the structure and function of DNA and RNA.
Wirkmechanismus
The mechanism of action of 5-(2-ethoxyethoxy)pentane-1-thiol is not well understood. However, it is believed that the sulfur atom in the molecule binds to metal ions, forming complexes that are more stable than the metal ions in their free state. These complexes can then be used to detect metal ions in solution, or to catalyze reactions. In addition, the sulfur atom is believed to interact with proteins and enzymes, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-ethoxyethoxy)pentane-1-thiol are not well understood. However, it is believed that the sulfur atom in the molecule can interact with proteins and enzymes, leading to changes in their structure and function. In addition, it is believed that the sulfur atom can bind to metal ions, forming complexes that can be used to detect metal ions in solution, or to catalyze reactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2-ethoxyethoxy)pentane-1-thiol in laboratory experiments is its low cost and availability. In addition, it is a relatively stable compound and can be used in a wide range of reactions. However, there are some limitations to its use. For example, it is highly volatile and can be difficult to handle in laboratory conditions. In addition, it is not soluble in water, and thus cannot be used in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for 5-(2-ethoxyethoxy)pentane-1-thiol research. For example, it could be used to develop new fluorescent probes for the detection of metal ions, or to study the structure and function of proteins and enzymes. In addition, it could be used to study the structure and function of DNA and RNA, or to develop new catalysts for chemical reactions. Finally, it could be used to develop new pharmaceuticals or to study the effects of sulfur-containing compounds on cellular processes.
Synthesemethoden
5-(2-ethoxyethoxy)pentane-1-thiol can be synthesized from pentane-1-thiol and ethyl bromide through a nucleophilic substitution reaction. The reaction requires anhydrous conditions and a strong base, such as sodium hydride or potassium tert-butoxide, to catalyze the reaction. After the reaction is complete, the product can be purified by distillation or recrystallization.
Eigenschaften
IUPAC Name |
5-(2-ethoxyethoxy)pentane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2S/c1-2-10-7-8-11-6-4-3-5-9-12/h12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKJUBDVUZJUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCCCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Ethoxyethoxy)pentane-1-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B6617156.png)
![(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.1^{4,7}.0^{5,35}.0^{26,34}.0^{27,32}]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl acetate](/img/structure/B6617167.png)


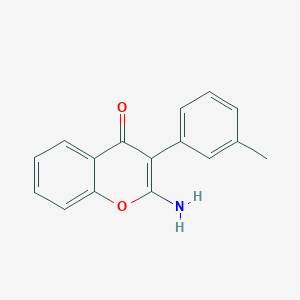
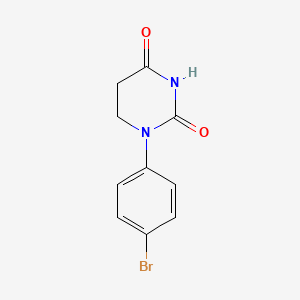
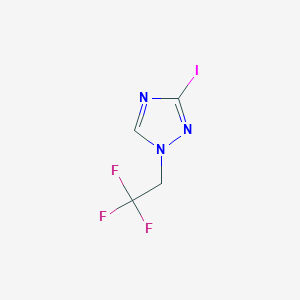
![3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid](/img/structure/B6617213.png)
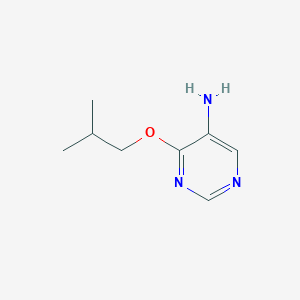
![propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate](/img/structure/B6617227.png)
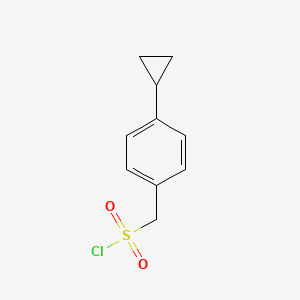
![5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B6617243.png)
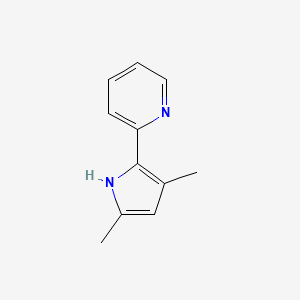
![3-[(5-amino-2-chlorophenoxy)methyl]phenol](/img/structure/B6617253.png)